

A Comprehensive Technical Guide to 4-Iodophenylacetic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *4-Iodophenylacetic acid*

Cat. No.: *B155296*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Iodophenylacetic acid (4-IPA) is a halogenated aromatic carboxylic acid that serves as a pivotal intermediate in organic synthesis and medicinal chemistry. Its unique structural features, particularly the presence of an iodine atom on the phenyl ring, impart valuable reactivity, making it a crucial building block for the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs). This document provides an in-depth overview of the molecular characteristics, synthesis, and significant applications of **4-Iodophenylacetic acid**, with a focus on its role in pharmaceutical research and development.

Core Molecular and Physical Properties

4-Iodophenylacetic acid is a solid at room temperature, typically appearing as a beige to cream-colored powder. Its core properties are summarized in the table below, providing a quick reference for laboratory use.

Property	Value	Reference
Molecular Formula	C ₈ H ₇ IO ₂	[1] [2] [3]
Molecular Weight	262.04 g/mol	[1] [2]
IUPAC Name	2-(4-iodophenyl)acetic acid	[1]
CAS Number	1798-06-7	[2]
Appearance	Beige to cream powder	[2]
Melting Point	130 - 140 °C	[2]
Purity (typical)	≥ 98.5% (HPLC)	[2]

Synthesis and Reactivity

The synthesis of iodinated phenylacetic acid derivatives can be achieved through various organic chemistry methodologies. A representative protocol for a similar compound involves the hydrolysis of the corresponding acetonitrile precursor.

Representative Experimental Protocol: Synthesis via Hydrolysis

This protocol is adapted from the synthesis of 3-iodophenylacetic acid and illustrates a general approach.

Materials:

- 2-(4-iodophenyl)acetonitrile
- 1.0 M aqueous sodium hydroxide (NaOH) solution
- 1.0 M hydrochloric acid (HCl) solution
- Diethyl ether
- Anhydrous sodium sulfate (Na₂SO₄)

- Standard reflux and extraction glassware

Procedure:

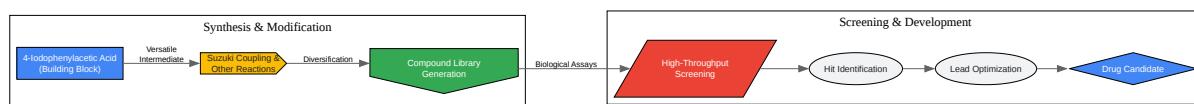
- Dissolve 2-(4-iodophenyl)acetonitrile in a 1.0 M aqueous sodium hydroxide solution.
- Heat the reaction mixture to reflux and maintain for approximately 4 hours.
- After cooling to room temperature, extract the aqueous phase with diethyl ether to remove any unreacted starting material.
- Carefully acidify the aqueous phase with 1.0 M hydrochloric acid to a pH below 7 to precipitate the carboxylic acid product.
- Extract the acidified aqueous phase again with diethyl ether.
- Combine the organic phases, wash with distilled water, and dry over anhydrous sodium sulfate.
- Filter to remove the desiccant and concentrate the filtrate under reduced pressure to yield **4-Iodophenylacetic acid**.

The iodine atom on the phenyl ring significantly enhances the reactivity of **4-Iodophenylacetic acid**, making it an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling. This reactivity is instrumental in the formation of carbon-carbon bonds, enabling the construction of complex biaryl systems often found in pharmaceutical agents.

Applications in Drug Discovery and Development

4-Iodophenylacetic acid is a versatile intermediate in the synthesis of a wide range of biologically active molecules. Its primary application lies in the development of novel therapeutic agents.

Intermediate for Pharmaceutical Synthesis


The compound serves as a key starting material or intermediate in the synthesis of various pharmaceuticals, most notably in the development of anti-inflammatory and analgesic drugs.[\[1\]](#)

[2] Its structural framework allows for modifications that can lead to improved efficacy and selectivity of drug candidates.[2]

Role in Radiopharmaceutical Research

The presence of iodine allows for the preparation of radiolabelled analogues. For instance, ^{131}I -radiolabelled **4-iodophenylacetic acid** has been investigated as a potential radiopharmaceutical.[4] Studies involving its radiolabelled form have been conducted to understand its biodistribution and pharmacokinetics.[4] In one such study, the labelled compound was observed to be rapidly excreted via the kidneys.[4]

The following diagram illustrates the logical workflow of utilizing **4-Iodophenylacetic acid** in the early stages of drug discovery.

[Click to download full resolution via product page](#)

Caption: Workflow of **4-Iodophenylacetic acid** in Drug Discovery.

Signaling Pathway Context

While **4-Iodophenylacetic acid** itself is primarily studied as a synthetic intermediate, the broader class of phenylacetic acids has been implicated in various biological signaling pathways. For example, the phenylacetic acid (PAA) catabolic pathway is involved in the stress responses of certain bacteria. It is important to note that direct evidence of **4-Iodophenylacetic acid**'s role as a signaling molecule in specific pathways is not extensively documented. However, its structural similarity to other biologically active acetic acid derivatives, such as indole-3-acetic acid which can influence pathways like the TLR4-JNK pathway, suggests a potential for biological activity that warrants further investigation.

Conclusion

4-Iodophenylacetic acid is a compound of significant interest to the scientific and drug development communities. Its well-defined physical and chemical properties, coupled with its versatile reactivity, establish it as a valuable tool in organic synthesis. Its primary role as an intermediate in the creation of novel pharmaceutical compounds, particularly anti-inflammatory and analgesic agents, underscores its importance in medicinal chemistry. Future research may further elucidate its potential direct biological activities, expanding its utility beyond its current applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. Infinium Pharmachem Limited [infiniumpharmachem.com]
- 4. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to 4-Iodophenylacetic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b155296#4-iodophenylacetic-acid-molecular-weight-and-formula\]](https://www.benchchem.com/product/b155296#4-iodophenylacetic-acid-molecular-weight-and-formula)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com